4-[(N-methylacetamido)methyl]benzoic acid
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Overview
Description
4-[(N-methylacetamido)methyl]benzoic acid, also known as 4-MAMBA, is a synthetic compound used in various scientific research applications. It is a derivative of benzoic acid, and is used as a building block in the synthesis of various compounds. 4-MAMBA has a wide range of applications in chemistry and biochemistry, including its use as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a tool to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-[(N-methylacetamido)methyl]benzoic acid is not yet fully understood. It is believed that 4-[(N-methylacetamido)methyl]benzoic acid binds to specific enzymes, which then catalyze the conversion of 4-[(N-methylacetamido)methyl]benzoic acid into other compounds. Additionally, 4-[(N-methylacetamido)methyl]benzoic acid can interact with other molecules, such as proteins, to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(N-methylacetamido)methyl]benzoic acid are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 4-[(N-methylacetamido)methyl]benzoic acid has been shown to have an effect on the activity of certain proteins, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[(N-methylacetamido)methyl]benzoic acid in lab experiments is its ability to act as a substrate for enzyme-catalyzed reactions. Additionally, 4-[(N-methylacetamido)methyl]benzoic acid can be used to study the structure and function of proteins, as well as the mechanism of action of various enzymes. However, 4-[(N-methylacetamido)methyl]benzoic acid is not suitable for use in clinical trials due to its potential toxicity.
Future Directions
The potential future directions for 4-[(N-methylacetamido)methyl]benzoic acid research include: further investigation of the biochemical and physiological effects of 4-[(N-methylacetamido)methyl]benzoic acid; the development of new methods for synthesizing 4-[(N-methylacetamido)methyl]benzoic acid; the development of new methods for studying the structure and function of proteins; the development of new methods for studying the mechanism of action of enzymes; and the development of new methods for studying the effects of drugs on the human body. Additionally, 4-[(N-methylacetamido)methyl]benzoic acid could be used as a tool to develop new drugs or to improve existing drugs.
Synthesis Methods
4-[(N-methylacetamido)methyl]benzoic acid is synthesized from benzoic acid and N-methylacetamide. The reaction is carried out in an acidic medium, such as hydrochloric acid, and is usually performed at temperatures between 80°C and 120°C. The reaction produces 4-[(N-methylacetamido)methyl]benzoic acid in yields of up to 80%. The reaction can be further optimized by varying the reaction conditions, such as temperature, reaction time, and acid concentration.
Scientific Research Applications
4-[(N-methylacetamido)methyl]benzoic acid is widely used in scientific research due to its ability to act as a substrate for enzyme-catalyzed reactions. It is used as a tool to study the structure and function of proteins, as well as in organic synthesis. 4-[(N-methylacetamido)methyl]benzoic acid is also used to investigate the mechanism of action of various enzymes and to study the roles of enzymes in metabolic pathways. Additionally, 4-[(N-methylacetamido)methyl]benzoic acid is used to study the effects of various drugs on the human body.
properties
IUPAC Name |
4-[[acetyl(methyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)7-9-3-5-10(6-4-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJCVOFSRYOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((n-Methylacetamido)methyl)benzoic acid |
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